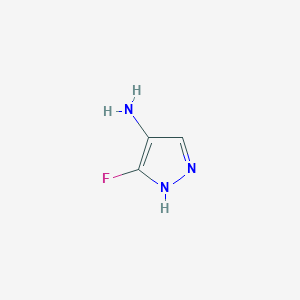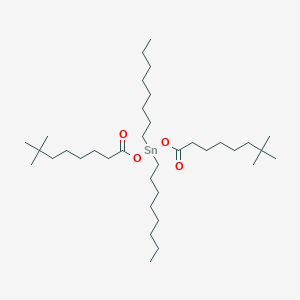
Dioctylstannanediyl bis(7,7-dimethyloctanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a pale yellow liquid with a density of 1.03 g/mL and is insoluble in water . This compound is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyldineodecanoatetin is synthesized through the reaction of dioctyltin oxide with neodecanoic acid. The reaction typically occurs under reflux conditions in the presence of a suitable solvent. The general reaction can be represented as follows:
(C8H17)2SnO + 2C10H20O2 → (C8H17)2Sn(O2C10H19)2 + H2O
Industrial Production Methods
In industrial settings, the production of dioctyldineodecanoatetin involves large-scale reactors where dioctyltin oxide and neodecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyldineodecanoatetin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Dioctyldineodecanoatetin can undergo substitution reactions where the neodecanoate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic ligands can be used under reflux conditions to achieve substitution.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
Applications De Recherche Scientifique
Dioctyldineodecanoatetin has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dioctyldineodecanoatetin involves its interaction with cellular components. It can bind to proteins and enzymes, altering their activity and function. The compound’s organotin moiety allows it to interact with various molecular targets, including DNA and cell membranes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyltin oxide
- Dioctyltin dilaurate
- Dibutyltin dilaurate
Comparison
Dioctyldineodecanoatetin is unique due to its specific neodecanoate ligands, which provide distinct chemical and physical properties compared to other organotin compounds. For example, dioctyltin dilaurate has different solubility and reactivity characteristics due to its laurate ligands .
Propriétés
Formule moléculaire |
C36H72O4Sn |
|---|---|
Poids moléculaire |
687.7 g/mol |
Nom IUPAC |
[7,7-dimethyloctanoyloxy(dioctyl)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;2*1-3-5-7-8-6-4-2;/h2*4-8H2,1-3H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
NXMOWTFIUDDXIT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


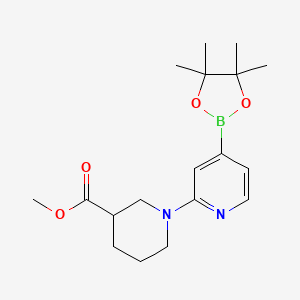
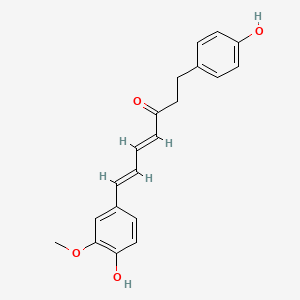

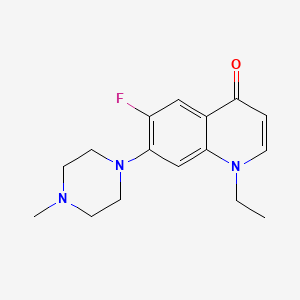
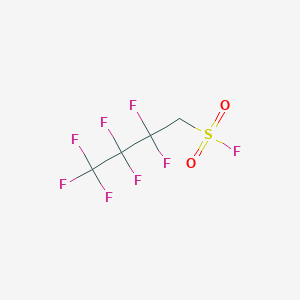
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

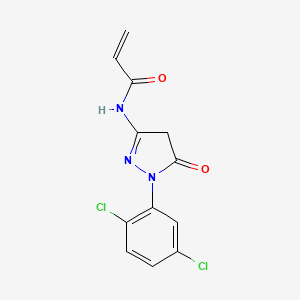
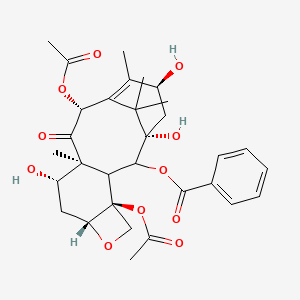
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

